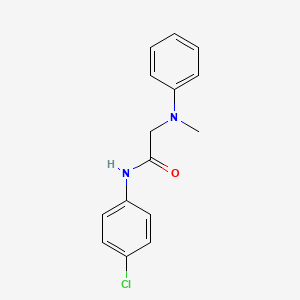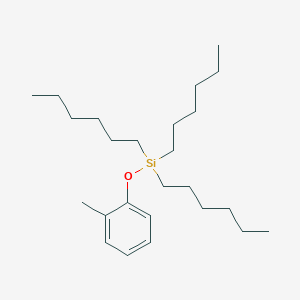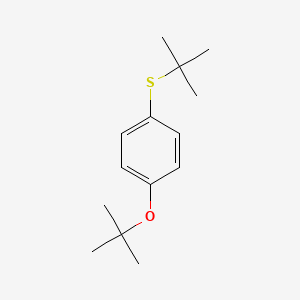
Hexacosyl hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexacosyl hexadecanoate, also known as hexadecyl hexadecanoate, is a long-chain fatty acid ester. It is a waxy substance that is commonly found in natural sources such as beeswax and certain plant species. This compound is known for its hydrophobic properties and is used in various industrial and cosmetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexacosyl hexadecanoate can be synthesized through the esterification of hexadecanoic acid (palmitic acid) with hexacosanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is monitored to ensure complete conversion. The product is then purified using industrial-scale purification techniques such as vacuum distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Hexacosyl hexadecanoate primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce hexadecanoic acid and hexacosanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Common reagents include water and either hydrochloric acid or sodium hydroxide as catalysts. The reaction is typically carried out at elevated temperatures.
Transesterification: Methanol or ethanol is commonly used as the alcohol, with sodium methoxide or potassium hydroxide as catalysts. The reaction is performed under reflux conditions.
Major Products
Hydrolysis: Hexadecanoic acid and hexacosanol.
Transesterification: A different ester and alcohol, depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Hexacosyl hexadecanoate has various applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: It is studied for its role in the structure and function of biological membranes.
Medicine: It is investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: It is used in the formulation of cosmetics, lubricants, and coatings due to its waxy nature and stability.
Wirkmechanismus
Hexacosyl hexadecanoate exerts its effects primarily through its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chains allow it to interact with other hydrophobic molecules, making it useful in various applications such as drug delivery and cosmetics.
Vergleich Mit ähnlichen Verbindungen
Hexacosyl hexadecanoate is similar to other long-chain fatty acid esters such as cetyl palmitate and stearyl stearate. it is unique in its specific chain length and the combination of hexadecanoic acid and hexacosanol, which gives it distinct physical and chemical properties.
Similar Compounds
Cetyl palmitate: An ester of hexadecanoic acid and hexadecanol, commonly used in cosmetics.
Stearyl stearate: An ester of octadecanoic acid and octadecanol, used in lubricants and coatings.
This compound stands out due to its specific chain length and the resulting properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
60007-87-6 |
|---|---|
Molekularformel |
C42H84O2 |
Molekulargewicht |
621.1 g/mol |
IUPAC-Name |
hexacosyl hexadecanoate |
InChI |
InChI=1S/C42H84O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-41-44-42(43)40-38-36-34-32-30-28-16-14-12-10-8-6-4-2/h3-41H2,1-2H3 |
InChI-Schlüssel |
BAIZLGVGMIENLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Chloro[bis(pentachlorophenyl)]thallane](/img/structure/B14613830.png)

![2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14613847.png)
![1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14613848.png)
![Silane, trimethyl[(1-methylenepentyl)oxy]-](/img/structure/B14613851.png)
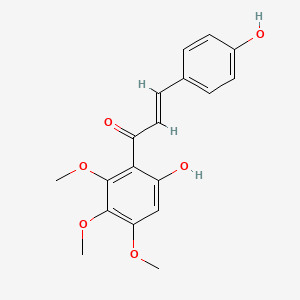
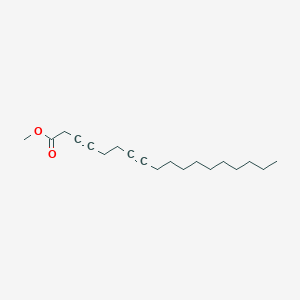
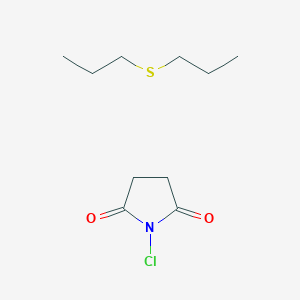
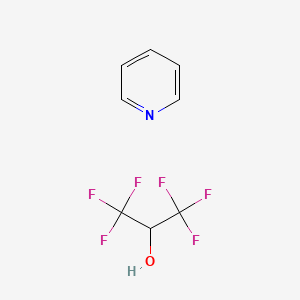
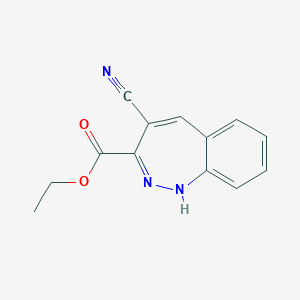
![1-[2-(2,4-Dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B14613890.png)
